N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical exploration of β-ketoamide compounds, which gained prominence in organic chemistry during the early twentieth century. The foundational work in this area can be traced to the pioneering studies of acetoacetanilide derivatives, where researchers first recognized the potential of incorporating aromatic amine components into acetoacetic acid frameworks. The systematic investigation of chloro-substituted aniline derivatives began as chemists sought to modify the electronic properties of aromatic rings to enhance reactivity and selectivity in synthetic transformations. The specific compound this compound represents a logical extension of these early investigations, combining the structural motifs of chloro-substituted anilines with the well-established acetoacetamide framework.
The compound's discovery and characterization occurred within the context of expanding research into substituted acetoacetanilides during the mid-twentieth century. Scientists recognized that the introduction of electron-withdrawing groups such as chlorine, combined with electron-donating methyl substituents, could significantly alter the compound's chemical behavior and potential applications. The systematic cataloging of this compound in major chemical databases, including its assignment of Chemical Abstracts Service number 25233-50-5, reflects its recognition as a distinct and valuable synthetic intermediate. The historical development of synthetic methodologies for preparing such compounds has been closely linked to advances in acylation chemistry and the understanding of aromatic substitution patterns.
Classification as a β-Ketoamide
This compound belongs to the important class of organic compounds known as β-ketoamides, characterized by the presence of both ketone and amide functional groups separated by a single carbon atom. This structural arrangement, represented by the general formula R-CO-CH₂-CO-NH-R', creates a unique chemical environment that exhibits distinctive reactivity patterns. The β-ketoamide classification is based on the specific positioning of the carbonyl groups, which enables characteristic tautomeric equilibria between keto and enol forms. Research has demonstrated that β-ketoamides exist predominantly in their keto forms in solution, although the equilibrium can be influenced by substituent effects and solvent conditions.
The structural features of this compound conform precisely to the β-ketoamide framework, with the ketone functionality located at the 3-position of the butanamide chain. The compound's molecular structure can be represented by the SMILES notation: CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C, which clearly illustrates the spatial relationship between the functional groups. The InChI key SGUFPRJAMBWKAZ-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement. Spectroscopic analysis confirms the compound's adherence to β-ketoamide characteristics, with distinct carbonyl stretching frequencies observable in infrared spectroscopy that correspond to both the ketone and amide functionalities.
Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from its versatile reactivity profile and potential as a synthetic intermediate in the preparation of complex molecular architectures. β-ketoamides, including this compound, serve as valuable building blocks for the construction of heterocyclic systems and exhibit unique reactivity patterns that make them attractive targets for synthetic chemists. The presence of multiple reactive sites within the molecule enables diverse transformation pathways, including cyclization reactions, condensation processes, and nucleophilic substitution reactions. Research has demonstrated that compounds of this type can undergo domino fragmentation reactions, leading to functionalised β-keto amides bearing protected amino groups in their side chains.
The compound's aromatic substitution pattern, featuring both chloro and methyl substituents, provides additional synthetic utility through the potential for further functionalization reactions. The chloro substituent serves as a leaving group in nucleophilic aromatic substitution reactions, while the methyl group influences the electronic properties of the aromatic ring system. The strategic positioning of these substituents at the 5- and 2-positions respectively creates a specific electronic environment that can be exploited in synthetic design. Furthermore, the compound's ability to participate in tautomeric equilibria between keto and enol forms provides additional reactivity options for synthetic chemists seeking to access different reaction pathways.
General Overview of β-Ketoamide Compounds
β-ketoamide compounds represent a fundamental class of organic molecules characterized by their distinctive structural motif containing adjacent ketone and amide functionalities. These compounds have garnered significant attention in organic chemistry due to their unique chemical properties and broad synthetic utility. The general structure of β-ketoamides incorporates a ketone carbonyl group positioned β to an amide functionality, creating a 1,3-dicarbonyl system that exhibits characteristic reactivity patterns. This structural arrangement enables various chemical transformations, including enolization, aldol condensations, and cyclization reactions that are not readily accessible with simpler carbonyl compounds.
The synthetic approaches to β-ketoamide compounds have evolved significantly over the past century, with modern methodologies emphasizing efficiency and selectivity in their preparation. Traditional synthetic routes often involve the acylation of amide enolates, although this approach presents challenges when dealing with primary and secondary amides due to their acidic nature. Alternative strategies have been developed, including the use of ethylenediamine-derived β-enamino amides as synthetic equivalents of amide enolate synthons in carbon-acylation reactions. The resulting products undergo domino fragmentation processes to yield functionalised β-keto amides with high efficiency and selectivity.
| Property | Typical Range | Specific Example |
|---|---|---|
| Molecular Weight | 150-400 g/mol | 225.67 g/mol (target compound) |
| Melting Point | 80-150°C | 103-104°C (target compound) |
| Solubility | Moderate in polar solvents | Soluble in organic solvents |
| Keto-Enol Ratio | 85:15 to 95:5 | Predominantly keto form |
The biological and pharmacological significance of β-ketoamide compounds extends beyond their synthetic utility, as many members of this class exhibit notable biological activities. Research has identified β-ketoamides as potential therapeutic agents with applications in various disease areas, including antimicrobial and anti-inflammatory treatments. The structural diversity achievable within the β-ketoamide framework allows for systematic structure-activity relationship studies, enabling the optimization of biological properties through judicious modification of substituent patterns. The continuing development of synthetic methodologies for β-ketoamide preparation ensures that these compounds will remain important targets for both academic research and industrial applications in the pharmaceutical and chemical industries.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUFPRJAMBWKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304481 | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25233-50-5 | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025233505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacet-5-chloro-2-toluidide | |
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| Record name | N-(5-Chloro-2-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 5-chloro-2-methylaniline with an appropriate acylating agent. One common method is the reaction of 5-chloro-2-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Synthetic Chemistry
N-(5-chloro-2-methylphenyl)-3-oxobutanamide serves as an intermediate in the synthesis of more complex organic molecules. Its derivatives can be utilized to create various functionalized compounds that are valuable in pharmaceutical chemistry.
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been shown to affect several biochemical pathways:
- Inhibition of Enzymes : this compound has demonstrated inhibitory effects on enzymes involved in fatty acid synthesis, potentially disrupting lipid metabolism.
- Cellular Effects : The compound influences cell signaling pathways and gene expression related to oxidative stress response and apoptosis, indicating its role in cellular regulation.
Pharmaceutical Applications
The medicinal potential of this compound is being explored for its anti-inflammatory and antimicrobial properties:
- Anti-inflammatory Activity : Studies have suggested that derivatives of this compound may possess anti-inflammatory effects, making them candidates for developing new therapeutic agents.
- Antimicrobial Properties : The compound's structural features allow it to interact with microbial targets, potentially leading to the development of novel antibiotics.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on urease activity. The results indicated significant inhibition, suggesting that this compound could be useful in managing conditions related to urea metabolism.
Case Study 2: Antimicrobial Testing
In another study, derivatives of this compound were tested against various bacterial strains. The findings revealed promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential for pharmaceutical development.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-aryl-3-oxobutanamides exhibit structural diversity based on substituent patterns on the phenyl ring. Below is a detailed comparison of N-(5-chloro-2-methylphenyl)-3-oxobutanamide with closely related analogs:
Structural Analogues and Substituent Effects
Key Observations:
- Methoxy (OCH3) substituents (as in ) improve solubility in polar solvents compared to methyl (CH3) groups.
- Physicochemical Properties: The trifluoromethyl derivative (MW 294.68) exhibits higher molecular weight and lipophilicity, favoring membrane permeability in drug design . Dichloro-phenylene bis-amide derivatives (e.g., ) serve as monomers for polymers due to their rigid, planar structures.
Biological Activity
N-(5-chloro-2-methylphenyl)-3-oxobutanamide, a compound with the molecular formula C₁₁H₁₂ClNO₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C₁₁H₁₂ClNO₂
- Molecular Weight : 225.671 g/mol
- Density : 1.247 g/cm³
- Boiling Point : 386.1 °C at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction between 5-chloro-2-methylphenol and acetic anhydride, yielding the desired amide and acetic acid as a byproduct. The general reaction can be summarized as follows:
Antibacterial Activity
Recent studies indicate that this compound exhibits significant antibacterial activity against various bacterial strains. Specifically, it has shown effectiveness against:
- Staphylococcus aureus
- Chromobacterium violaceum
The compound's mechanism of action is not fully understood, but it is suggested to involve interference with bacterial cell wall synthesis or function, akin to other antibacterial agents .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity. Below is a table summarizing key features of this compound and similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₁₂ClNO₂ | Exhibits antibacterial properties against specific strains |
| N-(3-chloro-2-methylphenyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | Similar antibacterial properties; different chlorine position affects reactivity |
| N-(2-chloro-6-methylphenyl)-3-oxobutanamide | C₁₁H₁₂ClNO₂ | Variation in chlorine position impacts biological activity |
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound. For instance, research on related 3-oxobutanamides has demonstrated their potential as antimicrobial agents, leading to further investigations into their structure-activity relationships (SAR).
In one study, derivatives of 3-oxobutanamides were synthesized and tested for their antimicrobial properties against a spectrum of bacteria and fungi. The results indicated that modifications in the phenyl ring significantly affected their efficacy, with certain substitutions enhancing activity against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-3-oxobutanamide, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves coupling 5-chloro-2-methylaniline with ethyl acetoacetate under acidic or basic catalysis. For example, in ethanol with HCl as a catalyst, the reaction proceeds via nucleophilic acyl substitution. Key parameters to optimize include temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Analytical validation by -NMR should confirm the presence of the characteristic β-ketoamide proton (~3.3 ppm) and aromatic protons (~6.8–7.2 ppm) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy : - and -NMR to confirm backbone connectivity and substituent positions. IR spectroscopy detects the carbonyl stretch (~1680–1720 cm) of the β-ketoamide group.
- X-ray crystallography : Employ SHELX-97 or SHELXL for structure refinement. ORTEP-3 can generate thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store the compound in amber vials at –20°C under inert atmosphere (N) to prevent hydrolysis of the β-ketoamide moiety. Stability-indicating methods (e.g., UPLC-MS) can identify oxidative byproducts, such as chlorinated aromatic derivatives .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro vs. methyl groups) influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Perform comparative kinetic studies using substituted aniline derivatives. For example, replace the 5-chloro-2-methyl group with 4-methoxy or 3-nitro groups and monitor reaction rates with Grignard reagents. DFT calculations (B3LYP/6-31G*) can predict electron density distribution at the β-keto carbonyl, correlating with experimental reactivity trends. Data contradictions (e.g., unexpected regioselectivity) may arise from steric effects of the 2-methyl group .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : If X-ray data show disorder (e.g., in the chlorophenyl ring), employ twin refinement in SHELXL or use synchrotron radiation for higher-resolution data. For ambiguous electron density near the β-ketoamide group, validate via solid-state NMR or Raman spectroscopy. Cross-validate with computational models (Mercury CSD) to assess plausible conformations .
Q. How can in vitro enzymatic assays differentiate the inhibitory activity of this compound against cytochrome P450 isoforms?
- Methodological Answer : Use recombinant CYP isoforms (e.g., CYP1A2, CYP2D6) in microsomal preparations. Incubate the compound with probe substrates (e.g., phenacetin for CYP1A2) and measure metabolite formation via LC-MS/MS. Competitive inhibition constants () can be derived from Dixon plots. Control for non-specific binding using bovine serum albumin (BSA) in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
